6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride
Description
This compound is a highly complex macrocyclic entity characterized by:
- Functional diversity: Dichloro, dimethylamino, propylcarbamoyl, pentahydroxy, and hexaoxo groups, which enhance electronic interactions (e.g., hydrogen bonding, electrostatic forces).
- Glycosylation: A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose-like) moiety, common in antibiotics like vancomycin for target recognition .
- Hydrochloride salt: Improves aqueous solubility, critical for bioavailability in therapeutic applications.
Properties
IUPAC Name |
6-[[5,32-dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H100Cl2N10O28.ClH/c1-38(2)13-10-8-7-9-11-14-61(106)93-69-73(109)75(111)78(86(120)121)128-87(69)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)68-84(118)97-66(80(114)91-25-12-26-99(3)4)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)64(81(115)98-68)94-82(116)65(43)95-83(117)67-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)70(100(5)6)85(119)92-51(79(113)96-67)27-39-15-20-45(122-58)21-16-39;/h15-24,28-36,38,51,60,64-76,78,87-88,101-105,107-112H,7-14,25-27,37H2,1-6H3,(H,91,114)(H,92,119)(H,93,106)(H,94,116)(H,95,117)(H,96,113)(H,97,118)(H,98,115)(H,120,121);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSXACHJXZAERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H101Cl3N10O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1853.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound is a complex organic molecule with significant potential for biological activity due to its intricate structure and functional groups. This article explores its biological properties based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- CAS Number : 562105-19-5
- Molecular Formula : C104H114Cl2N14O21
- Molecular Weight : 1967.0 g/mol
Structural Features
The molecule features multiple hydroxyl groups and a complex polycyclic structure that may contribute to its solubility and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit antimicrobial activity against various pathogens. The presence of chlorine substituents and dimethylamino groups is often associated with enhanced antimicrobial effects due to their ability to disrupt microbial membranes and interfere with metabolic processes.
The proposed mechanisms of action for similar compounds include:
- Disruption of Cell Membranes : The amphiphilic nature allows these compounds to integrate into lipid bilayers.
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes can hinder metabolic pathways crucial for pathogen survival.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies conducted on human cell lines revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells at lower concentrations.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Normal Human Fibroblasts | >100 |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : The presence of multiple hydroxyl groups may enhance solubility and absorption in biological systems.
- Distribution : High molecular weight suggests limited distribution; however, lipophilicity may facilitate tissue penetration.
- Metabolism : Likely undergoes hepatic metabolism; further studies are needed to elucidate specific metabolic pathways.
- Excretion : Primarily excreted via renal pathways; monitoring renal function is advisable during therapeutic use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Evidence
Electronic and Geometric Considerations
- Isovalency vs. Isoelectronicity: While the dichloro and dimethylamino groups confer electronic similarity to chlorinated antibiotics (e.g., chloramphenicol), the undecacyclo core’s geometry distinguishes it from simpler planar structures. Structural rigidity may limit binding to targets preferring flexible ligands .
- Glycosylation impact : The sugar moiety’s orientation (evident in NMR shifts, e.g., H3' proton at 7.5 ppm in related compounds ) enhances solubility and target recognition, akin to glycopeptide antibiotics .
Analytical Differentiation from Isomers and Analogues
NMR Spectral Signatures
- H3' proton shift : A 0.2 ppm upfield/downfield shift (e.g., 7.3 ppm in ADP-ribose vs. 7.5 ppm in Compound A ) can indicate substituent positioning (e.g., acetate vs. hydroxyl).
- Diastereomeric differentiation : highlights distinct Rf values (0.53 vs. 0.44) and 13C NMR shifts (e.g., δ 27.9 vs. 29.1) for isomers, underscoring stereochemistry’s role in physicochemical properties .
Mass Spectrometry
- High-resolution MS would differentiate the target compound (estimated m/z >1500) from smaller analogues (e.g., coumarin at m/z 146 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
